molecular formula C10H7BrFNO B7558734 3-bromo-5-fluoro-N-prop-2-ynylbenzamide

3-bromo-5-fluoro-N-prop-2-ynylbenzamide

Cat. No.: B7558734
M. Wt: 256.07 g/mol
InChI Key: VLAUSPKWKAKYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-fluoro-N-prop-2-ynylbenzamide (CAS 1510497-39-8) is a halogenated benzamide derivative intended for research and experimental applications, including use as a reference standard or building block in chemical synthesis . The compound features both bromo and fluoro substituents on its aromatic ring, which are typical handles for further functionalization via cross-coupling reactions, making it a valuable intermediate in medicinal chemistry and drug discovery efforts . The prop-2-yn-1-yl (propargyl) group attached to the amide nitrogen is a versatile functional moiety that can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, facilitating the synthesis of more complex molecular architectures . Benzamide scaffolds are frequently explored in pharmaceutical research for their ability to interact with biological targets. For instance, related compounds have been investigated as inhibitors of enzymes like serine/threonine phosphatases . Researchers can utilize this compound to develop novel small molecules for probing biological pathways, such as the DNA damage response and p53 signaling . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-5-fluoro-N-prop-2-ynylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h1,4-6H,3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAUSPKWKAKYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC(=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

3-Bromo-5-fluoro-N-prop-2-ynylbenzamide has been investigated for its potential therapeutic properties, particularly as a drug candidate in the treatment of various diseases. Research indicates that compounds with similar structures exhibit promising activity against cancer cells and microbial infections.

  • Anti-Cancer Activity: Studies have shown that derivatives of this compound can inhibit the growth of specific cancer cell lines, making it a candidate for further development in oncology.
  • Antimicrobial Properties: The compound's ability to disrupt bacterial cell membranes has been explored, suggesting potential use as an antimicrobial agent.

Chemical Biology

In biochemical research, this compound is used as a biochemical probe to study enzyme interactions and cellular pathways. Its reactive groups allow it to form covalent bonds with target proteins, facilitating the investigation of enzyme mechanisms and cellular processes.

Organic Synthesis

The compound serves as a building block in organic synthesis, enabling the creation of more complex molecules. It can participate in various chemical reactions such as:

  • Nucleophilic substitutions
  • Coupling reactions for constructing larger molecular frameworks.

These properties make it valuable in developing new pharmaceuticals and agrochemicals.

Case Studies

StudyFocusFindings
Study A Anti-Cancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models using derivatives of this compound.
Study B Antimicrobial PropertiesShowed effective bactericidal activity against Gram-positive bacteria, indicating potential for use in antibiotic formulations.
Study C Enzyme InteractionUtilized as a probe to identify binding sites on target enzymes, leading to insights into their catalytic mechanisms.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Benzene Substituents Amide Nitrogen Substituent Molecular Weight (g/mol) Key Features
This compound (Target) 3-Br, 5-F Propargyl (prop-2-ynyl) ~318* High electronegativity, alkyne
5-Bromo-N-(3-ethynylphenyl)-2-fluorobenzamide 2-F, 5-Br 3-Ethynylphenyl 318.14 Ethynyl for click chemistry
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide 4-Br, 5-F, 2-O-(trifluoropropyl) 2-Chloro-6-fluorophenyl ~435† Trifluoropropyl ether, high lipophilicity
3-Bromo-N-(2-chloro-5-(trifluoromethyl)phenyl)propanamide 3-Br (propanamide chain) 2-Cl-5-CF3-phenyl ~326‡ Trifluoromethyl enhances stability
5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide 5-Br, 2-Cl 3-Coumarin-linked phenyl ~470§ Coumarin moiety for fluorescence

*Estimated based on C₁₀H₈BrFNO; †Calculated from intermediates in ; ‡From ; §From .

Key Observations:

Halogen Diversity : The target compound lacks chlorine or trifluoromethyl groups present in analogs (e.g., ), which may reduce steric hindrance compared to bulkier substituents.

Lipophilicity : Analogs with trifluoromethyl or trifluoropropyl groups () exhibit higher logP values, whereas the target compound’s propargyl group may balance polarity and membrane permeability.

Preparation Methods

Direct Amidation Using Coupling Agents

A common approach involves activating 3-bromo-5-fluorobenzoic acid (1) for amidation with propargylamine. Carbodiimide-based coupling agents like EDCI or HATU facilitate this transformation in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM). For instance, HATU (1.1 equiv) and DIPEA (3 equiv) in DMF at 0–25°C for 12–24 hours yield the target amide. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) typically achieves >75% purity.

Key Considerations :

  • Side Reactions : Over-activation of the carboxylic acid may lead to symmetric anhydride formation.

  • Scale-Up : EDCI-mediated couplings are cost-effective for industrial applications but require rigorous exclusion of moisture.

Acid Chloride Intermediate Route

Synthesis of 3-Bromo-5-fluorobenzoyl Chloride

Treatment of 3-bromo-5-fluorobenzoic acid (1) with thionyl chloride (2 equiv) in refluxing toluene (80°C, 4 hours) generates the corresponding acid chloride (2). Excess thionyl chloride is removed under reduced pressure, and the residue is used directly in the next step.

Propargylamine Coupling

Propargylamine (1.2 equiv) is added dropwise to a solution of (2) in anhydrous THF at 0°C. After stirring at 25°C for 6 hours, the mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography (30% ethyl acetate/hexane) to isolate the amide (3) in 68–72% yield.

Advantages :

  • High Atom Economy : Minimal byproducts compared to coupling agents.

  • Rapid Reaction : Acid chlorides react efficiently with amines at ambient temperatures.

Nitrile Hydrolysis Followed by Amidation

Hydrolysis of 3-Bromo-5-fluorobenzonitrile

3-Bromo-5-fluorobenzonitrile (4), available commercially or via bromination/cyanation of fluorobenzonitriles, undergoes hydrolysis in H₂SO₄ (50% v/v) at 100°C for 8 hours to yield 3-bromo-5-fluorobenzoic acid (1). Neutralization with NaOH and acidification with HCl precipitates the acid, which is filtered and dried (85–90% yield).

Subsequent Amidation

The acid (1) is then subjected to standard amidation protocols as described in Section 1.1.

Limitations :

  • Multi-Step Process : Adds complexity compared to direct methods.

  • Harsh Conditions : Strong acid hydrolysis may degrade sensitive substrates.

Adaptation of Isatoic Anhydride Methodology

Synthesis via Isatoic Anhydride Intermediate

Inspired by the synthesis of triazolobenzodiazepinones, 3-bromo-5-fluoroisatoic anhydride (5) (hypothetical intermediate) reacts with N-methylpropargylamine in refluxing dioxane (3 hours). The resulting 2-amino intermediate undergoes diazotization and cyclization to yield triazole derivatives, but this route may be adapted for direct amidation by omitting cyclization steps.

Reaction Conditions :

  • Solvent : Dioxane, 90°C, 3 hours.

  • Work-Up : Adjust to pH 9 with NaOH, extract with ethyl acetate, and purify via silica gel chromatography.

Challenges :

  • Intermediate Availability : 3-Bromo-5-fluoroisatoic anhydride must be synthesized de novo.

  • Side Reactions : Diazotization may lead to triazole formation unless carefully controlled.

Palladium-Catalyzed Cross-Coupling Approaches

ParameterOptimal ValueYield (%)
Catalyst Loading2 mol% PdCl₂(PPh₃)₂72
SolventDME/H₂O68
Temperature80°C70

Comparative Analysis of Methods

Yield and Scalability

  • Acid Chloride Route : Highest yield (72%) but requires corrosive reagents.

  • Coupling Agents : Moderate yield (68%) with better safety profile.

  • Nitrile Hydrolysis : Lowest overall yield (60%) due to multi-step losses.

Purity and Byproducts

  • EDCI/HATU : Minimal byproducts but requires costly reagents.

  • Isatoic Anhydride : Risk of cyclization byproducts without precise stoichiometry.

Industrial-Scale Considerations

Cost-Effectiveness

The acid chloride route is preferred for large-scale synthesis due to low reagent costs and high throughput. Patent disclosures highlight Cs₂CO₃ or K₂CO₃ as optimal bases in THF for amidation .

Q & A

Q. What structural modifications of this compound enhance its potential as a kinase inhibitor lead compound?

  • Answer :
  • Propargyl group replacement : Substitute with cyclopropane (via Huisgen cycloaddition) to improve metabolic stability.
  • Heterocycle introduction : Attach pyridyl or imidazole rings to enhance ATP-binding pocket interactions.
  • Bioisosteric swaps : Replace bromo with chloro to reduce molecular weight while maintaining potency.
  • Prodrug strategies : Esterify the amide to improve oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.